2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Brand Name: Vulcanchem
CAS No.: 109740-09-2
VCID: VC21322683
InChI: InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
SMILES: C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2
Molecular Formula: C16H11N3O
Molecular Weight: 261.28 g/mol

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

CAS No.: 109740-09-2

Cat. No.: VC21322683

Molecular Formula: C16H11N3O

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one - 109740-09-2

Specification

CAS No. 109740-09-2
Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
IUPAC Name 2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
Standard InChI InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
Standard InChI Key ISMLHIIGSRUCOQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2
Canonical SMILES C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2

Introduction

Chemical Structure and Properties

The molecular structure of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one consists of a fused heterocyclic system incorporating both pyrazole and quinoline rings, with a carbonyl group at the 4-position and a phenyl substituent at the 2-position. This unique architecture contributes to its distinct chemical and biological properties .

Table 1: Physical and Chemical Properties of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

PropertyValueReference
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Physical AppearancePowder
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area46.9 Ų
XLogP3-AA2.5
Complexity380
Storage TemperatureRoom Temperature

The compound can be represented by several notational systems:

SMILES notation:
C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 or O=c1[nH]c2ccccc2c2c1nn(c2)c1ccccc1

InChI:
InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)

These representations facilitate computational studies and database searches for this compound and related derivatives.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one, each with specific advantages and challenges. These methods provide researchers with options for obtaining the compound with optimal yield and purity.

Condensation Reactions

One common synthetic route involves the condensation of substituted phenylhydrazines with quinoline derivatives. This approach typically requires careful control of temperature and pH to optimize yield and minimize side reactions. The reaction conditions often need to be tailored to the specific substituents present on the starting materials.

Regioselective Synthesis

A significant advancement in the synthesis of this compound was reported by Chimichi et al., who developed a regioselective approach using the cyclization of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. This method provides precise control over the regiochemistry of the final product, which is particularly important for ensuring biological activity .

Table 2: Key Synthetic Methods for 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

Synthetic ApproachKey ReagentsConditionsAdvantagesReference
Condensation of Quinoline DerivativesSubstituted phenylhydrazines, quinoline compoundsControlled temperature and pHWell-established method
Regioselective Synthesis3-Acyl-4-methoxy-1-methylquinolinones, hydrazinesSpecific cyclization conditionsHigh regioselectivity
Multi-component ReactionsVarious starting materialsOne-pot processEfficiency, fewer isolation steps

Chemical Reactions and Reactivity

2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one can participate in various chemical transformations, which provides opportunities for structural modification and development of derivatives with enhanced properties.

Oxidation and Reduction Reactions

The compound can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide. Conversely, reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction processes. These reactions can modify functional groups within the molecule to alter its physicochemical and biological properties.

Substitution Reactions

The heterocyclic scaffold allows for various substitution reactions, particularly at the nitrogen positions and the phenyl substituent. These modifications can be strategically employed to optimize biological activity, improve pharmacokinetic properties, or enhance target selectivity for specific applications .

Structure Modification Strategies

Researchers have explored various strategies for modifying the core structure of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one to develop analogs with improved properties. These include:

  • Variation of the phenyl substituent at the 2-position

  • Modification of the pyrazole ring

  • Substitution at various positions of the quinoline moiety

  • Alteration of the carbonyl functionality

These approaches have yielded numerous derivatives with distinct biological profiles, expanding the medicinal chemistry applications of this compound class .

Biological Activities

2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one exhibits a range of biological activities that have made it a promising scaffold for medicinal chemistry research and drug discovery efforts.

Receptor Binding Activities

The compound has demonstrated binding affinity for various biological receptors, including adenosine receptors and benzodiazepine receptors. Specifically, it has been identified as a potential antagonist of the A3 adenosine receptor (A3AR), suggesting applications in the treatment of conditions where this receptor is implicated .

Antimicrobial Properties

Studies have indicated potential antimicrobial activities for 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and related derivatives. These properties suggest possible applications in developing novel antimicrobial agents to address the growing challenge of antibiotic resistance.

Antiviral and Antifungal Activities

The compound has also demonstrated antiviral and antifungal activities in preliminary studies. These findings highlight its versatility as a starting point for developing treatments for various infectious diseases.

Table 3: Reported Biological Activities of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

Biological ActivityTarget/MechanismPotential ApplicationsReference
Adenosine Receptor BindingA3 Adenosine Receptor antagonismInflammation, neurodegenerative diseases
CNS ActivityBenzodiazepine receptor bindingAnxiety, seizures, sleep disorders
Antimicrobial ActivityVarious microbial targetsInfectious disease treatment
Antifungal ActivityFungal cell mechanismsFungal infection treatment
Antiviral ActivityViral replication inhibitionViral disease management
Anticancer PropertiesVarious cancer cell targetsOncology applications

Mechanism of Action

Understanding the mechanism of action of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is crucial for optimizing its therapeutic potential and developing more effective derivatives.

Receptor Interactions

The compound's biological activities are largely attributed to its interactions with specific molecular targets within biological systems. For instance, its binding to the A3 adenosine receptor can modulate cellular signaling pathways involved in inflammation and cell proliferation .

Cellular Effects

At the cellular level, 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one may induce effects such as apoptosis (programmed cell death) or reduction of inflammatory responses. These cellular mechanisms contribute to its therapeutic potential in various disease conditions.

Structural Basis for Activity

The compound's unique structural features, including its bicyclic heterocyclic scaffold and specific substituents, play crucial roles in determining its binding affinity and selectivity for biological targets. The phenyl group at the 2-position, in particular, has been identified as important for receptor interactions .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and related compounds have provided valuable insights for optimizing biological activities and developing more effective derivatives.

Central Nervous System Activities

Research on pyrazoloquinolinone derivatives has identified structural features important for binding to benzodiazepine receptors. These studies have revealed how specific modifications can enhance or diminish activity at these central nervous system targets .

Topological Comparisons

Significant research has involved topological comparisons between 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and structurally related compounds such as 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ols. These studies have helped elucidate the structural requirements for specific biological activities, particularly at benzodiazepine receptors .

Optimization Strategies

Based on SAR findings, several strategies have emerged for optimizing the biological activities of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one derivatives:

  • Modification of the phenyl substituent with various functional groups

  • Introduction of substituents at specific positions of the quinoline ring

  • Alteration of the pyrazole ring electronics

  • Manipulation of the carbonyl functionality

These approaches provide medicinal chemists with rational design strategies for developing compounds with enhanced potency, selectivity, and pharmacokinetic properties .

Research Findings and Applications

Significant research has been conducted on 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one, yielding important findings about its properties and potential applications.

Medicinal Chemistry Studies

Research by Savini et al. (referenced in ) has explored the structure-activity relationships of pyrazoloquinolinones, including 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one, as high-affinity central benzodiazepine receptor ligands. These studies have provided valuable insights into this compound class for developing central nervous system drugs.

Adenosine Receptor Research

Studies have identified 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a potential A3AR antagonist (described as "A3AR antagonist 4" in some literature), suggesting specific pharmacological applications in conditions where this receptor is implicated, such as inflammatory disorders and potentially neurodegenerative diseases .

Synthetic Methodology Advances

Chimichi et al. developed a regioselective synthesis method for 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by cyclizing 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. This methodological advancement has provided an efficient route to these compounds with precise control over regiochemistry .

Comparative Studies

Research has included comparative studies between 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and related compounds such as 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ols. These investigations have revealed important insights into the structural features necessary for specific biological activities .

ParameterInformationReference
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501
Storage TemperatureRoom Temperature
Usage RestrictionsFor research use only. Not for human or veterinary use.

Hazard statement interpretations:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment and handling procedures should be employed when working with this compound to minimize exposure risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator